molecular formula C28H28N4O3 B2701568 Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251691-55-0

Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2701568
CAS No.: 1251691-55-0
M. Wt: 468.557
InChI Key: HINSSKJRFHXUNX-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the quinazoline ring.

Scientific Research Applications

Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: A piperazine derivative used as an anti-anginal agent.

    Ranolazine: Another piperazine derivative used to treat chronic angina.

    Aripiprazole: A quinazoline derivative used as an antipsychotic medication.

Uniqueness

Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-19-8-7-11-25(20(19)2)30-14-16-31(17-15-30)28-29-24-18-21(27(34)35-3)12-13-23(24)26(33)32(28)22-9-5-4-6-10-22/h4-13,18H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINSSKJRFHXUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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